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Compound of Interest

Compound Name: UB-165 (fumarate)

Cat. No.: B15143738 Get Quote

These application notes provide detailed protocols for the use of UB-165 (fumarate), a
nicotinic acetylcholine receptor (nAChR) agonist, in studies involving rat brain synaptosomes.

The information is intended for researchers, scientists, and drug development professionals

investigating nicotinic pharmacology and neurotransmitter release.

Introduction to UB-165 (fumarate)
UB-165 is a potent nAChR agonist, synthesized as a hybrid of anatoxin-a and epibatidine.[1][2]

It exhibits selectivity for different nAChR subtypes, acting as a full agonist at the α3β2 isoform

and a partial agonist at the α4β2* isoform. UB-165 has a high affinity for nicotine binding sites

in the rat brain, with a Ki value of 0.27 nM. Its unique pharmacological profile makes it a

valuable tool for dissecting the roles of specific nAChR subtypes in modulating neurotransmitter

release, particularly dopamine release from striatal synaptosomes.[1][2][3]

Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of UB-165 and other

nicotinic agonists on dopamine release and ion flux in rat brain synaptosomes.

Table 1: Potency and Efficacy of Nicotinic Agonists on [³H]-Dopamine Release from Rat Striatal

Synaptosomes
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Compound EC₅₀ (nM) Relative Efficacy

(±)-Epibatidine 2.4 1

(±)-Anatoxin-a 134 0.4

(±)-UB-165 88 0.2

(-)-Nicotine 1590 >0.4

Data sourced from references[1][2][4].

Table 2: Effect of α-Conotoxin-MII on Agonist-Evoked [³H]-Dopamine Release

Agonist % Inhibition by α-Conotoxin-MII

(±)-Epibatidine 48%

(±)-Anatoxin-a 56%

(±)-UB-165 88%

Data sourced from references[1][2][4]. This suggests that UB-165 has a very low efficacy at the

α-conotoxin-MII-insensitive nAChR subtype.[1][2][4]

Table 3: Potency of UB-165 and Anatoxin-a on Intracellular Ca²⁺ Increase in SH-SY5Y Cells

Compound EC₅₀ (nM)

(±)-UB-165 154 ± 20

(±)-Anatoxin-a 530 ± 92

Data sourced from reference[1]. This assay serves as a functional measure for native α3-

containing nAChRs.[2][4]

Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
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This protocol describes the preparation of synaptosomes, which are isolated nerve terminals,

from rat brain tissue.[5] This procedure is based on differential centrifugation.[1]

Materials:

Rat brain (e.g., striatum or thalamus)

Homogenization Buffer: 0.32 M Sucrose in 5 mM HEPES, pH 7.5, ice-cold

Centrifuge tubes

Glass-Teflon homogenizer

Refrigerated centrifuge

Procedure:

Euthanize the rat according to approved animal welfare protocols and rapidly dissect the

desired brain region (e.g., striatum) on ice.

Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer.

Homogenize the tissue using a glass-Teflon homogenizer with 10-15 gentle strokes.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular

debris (P1 pellet).

Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) is

discarded.

Resuspend the P2 pellet in a suitable buffer for the subsequent experiment (e.g., Krebs-

Ringer buffer).
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Tissue Preparation

Differential Centrifugation

Final Product

Rat Brain Dissection

Homogenization in Sucrose Buffer

Centrifuge at 1,000 x g for 10 min

Collect Supernatant (S1)

Centrifuge S1 at 17,000 x g for 20 min

Collect Pellet (P2 - Synaptosomes)

Resuspend P2 Pellet
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Workflow for the preparation of rat brain synaptosomes.
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Protocol 2: [³H]-Dopamine Release Assay from Striatal
Synaptosomes
This protocol measures the ability of UB-165 to stimulate the release of pre-loaded [³H]-

dopamine from rat striatal synaptosomes.

Materials:

Prepared striatal synaptosomes (Protocol 1)

Krebs-Ringer Buffer (KRB): 124 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25

mM HEPES, 10 mM glucose, 2 mM CaCl₂, pH 7.4

[³H]-Dopamine

UB-165 (fumarate) and other test compounds

Scintillation vials and scintillation fluid

Liquid scintillation counter

Procedure:

Resuspend the striatal synaptosomes in KRB.

Load the synaptosomes with [³H]-dopamine (e.g., 50 nM) by incubating for 15 minutes at

37°C.

After incubation, wash the synaptosomes twice with fresh KRB to remove excess [³H]-

dopamine. This can be done by centrifugation and resuspension.

Aliquot the loaded synaptosomes into tubes.

Pre-incubate the synaptosomes for 5 minutes at 37°C.

Add varying concentrations of UB-165 or other test compounds and incubate for a short

period (e.g., 2 minutes) to stimulate release.
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Terminate the release by rapid filtration or by adding an ice-cold stop buffer and

centrifugation.

Collect the supernatant, which contains the released [³H]-dopamine.

Lyse the synaptosomes in the pellet to determine the amount of [³H]-dopamine remaining.

Add both the supernatant and the lysed pellet fractions to separate scintillation vials with

scintillation fluid.

Quantify the radioactivity using a liquid scintillation counter.

Calculate the percentage of total [³H]-dopamine released for each condition.
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Load Synaptosomes with [³H]-Dopamine

Wash to Remove Excess [³H]-Dopamine

Pre-incubate at 37°C

Stimulate with UB-165

Terminate Release

Separate Supernatant and Pellet

Quantify Radioactivity

Calculate % Dopamine Release
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Experimental workflow for the [³H]-dopamine release assay.
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Protocol 3: ⁸⁶Rb⁺ Efflux Assay from Thalamic
Synaptosomes
This assay is used to assess the functional activity of nAChRs, particularly the α4β2* subtype,

by measuring ion flux. ⁸⁶Rb⁺ is used as a tracer for K⁺.[1] UB-165 acts as a very weak partial

agonist in this assay.[2][4]

Materials:

Prepared thalamic synaptosomes (Protocol 1)

Uptake Buffer: 140 mM NaCl, 1.5 mM KCl, 2.0 mM CaCl₂, 1.0 mM MgSO₄, 25 mM HEPES,

20 mM glucose, pH 7.5

⁸⁶Rb⁺

UB-165 (fumarate) and other test compounds

Mecamylamine (a non-selective nAChR antagonist)

Procedure:

Prepare P2 synaptosomes from rat thalamus as described in Protocol 1.[1]

Load the synaptosomes with ⁸⁶Rb⁺ by incubating them in Uptake Buffer containing ⁸⁶Rb⁺ for

30 minutes at 22°C.[1]

Wash the synaptosomes to remove extracellular ⁸⁶Rb⁺.

Aliquot the loaded synaptosomes.

Add varying concentrations of UB-165 or other agonists to the synaptosomes and incubate

for a defined period (e.g., 30 seconds).

Terminate the efflux by rapid filtration and washing with ice-cold buffer.

The amount of ⁸⁶Rb⁺ remaining in the synaptosomes on the filter is quantified using a

scintillation counter.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6772190/
https://www.jneurosci.org/content/jneuro/20/8/2783.full.pdf
https://pubmed.ncbi.nlm.nih.gov/10751429/
https://www.benchchem.com/product/b15143738?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6772190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6772190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the amount of ⁸⁶Rb⁺ efflux as the difference between the amount of radioactivity in

unstimulated and stimulated synaptosomes.

To confirm the involvement of nAChRs, a parallel experiment can be run in the presence of

mecamylamine.

Signaling Pathway
UB-165 modulates dopamine release from striatal nerve terminals through its interaction with

presynaptic nAChRs. The current understanding suggests the involvement of at least two

subtypes of nAChRs: an α-conotoxin-MII-sensitive subtype (likely containing α3β2 subunits)

and an α-conotoxin-MII-insensitive subtype (putatively α4β2*).[1][2][3] UB-165 is a poor agonist

at the α-conotoxin-MII-insensitive subtype.[1][4] Activation of these receptors leads to

membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and

subsequent Ca²⁺-dependent exocytosis of dopamine.

Presynaptic Terminal

nAChR Subtypes

UB-165

α3β2* nAChR
(α-Ctx-MII Sensitive)

Agonist

α4β2* nAChR
(α-Ctx-MII Insensitive)

Weak Partial
Agonist

Membrane
Depolarization VGCC Opening Ca²⁺ Influx Dopamine Release
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Proposed signaling pathway for UB-165-mediated dopamine release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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